3,5-Difluoro-4-(2-methoxyethoxy)aniline
Description
Properties
IUPAC Name |
3,5-difluoro-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFDNNPZWGKHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used as intermediates in the manufacture of pesticides, dyes, and drugs
Mode of Action
It is known that similar compounds participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds through a palladium-catalyzed process. This process involves the transmetalation of organoboron reagents with palladium (II) complexes.
Biochemical Pathways
It is known that similar compounds are often used as intermediates in the manufacture of pesticides, dyes, and drugs, which suggests that they may be involved in various biochemical pathways depending on their final products.
Pharmacokinetics
It is known that similar compounds can have various adme properties depending on their chemical structure and the specific biological system in which they are used.
Biological Activity
3,5-Difluoro-4-(2-methoxyethoxy)aniline (CAS No. 1178687-28-9) is a fluorinated aniline derivative that has garnered attention due to its potential biological activities. This compound features a difluoro substituent on the aromatic ring and an ether moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H13F2N1O2
- Molecular Weight : 229.23 g/mol
- Structure : Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular signaling and metabolic processes.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Research indicates that aniline derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Anti-Cancer Properties
There is evidence suggesting that aniline derivatives possess anti-proliferative activity. Compounds in this class have been investigated for their ability to inhibit tumor cell growth by interfering with oncogenic signaling pathways. The specific mechanisms may involve targeting growth factor receptors or modulating gene expression related to cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various aniline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated significant inhibition against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases.
-
Anti-Cancer Activity :
- Another research focused on the anti-cancer effects of fluorinated anilines. The findings revealed that this compound inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Data Tables
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural and Physical Properties of Analogs
Abbreviations : EWG = Electron-Withdrawing Group
Key Observations:
Electronic Effects: Fluorine and chlorine substituents (e.g., 3,5-dichloro analog in ) increase ring electron deficiency, favoring nucleophilic aromatic substitution. The trifluoromethyl group () further enhances this effect .
Steric and Solubility Profiles :
Preparation Methods
Starting Materials and Initial Fluorination
3,5-Difluoro substitution on the aromatic ring is typically introduced by fluorination of appropriately substituted aromatic precursors. According to a patented process for related difluoroanilines, 3,5-difluoroaniline can be synthesized by multi-step routes involving:
- Reaction of 3,5-difluorochlorobenzene with ammonia under controlled conditions.
- Alternatively, nitration and subsequent reduction of difluorinated nitrobenzenes.
These methods provide high regioselectivity and yield for the difluoro-substituted aromatic ring, which is crucial for further functionalization.
Installation of the 2-Methoxyethoxy Group
The 2-methoxyethoxy substituent at the para position relative to the amino group is introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (often fluorine or chlorine) on the aromatic ring by 2-methoxyethanol or its alkoxide.
- Reaction conditions typically involve heating the aromatic halide with sodium 2-methoxyethoxide in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80°C).
- This substitution proceeds with displacement of fluorine atoms due to their activation by adjacent electron-withdrawing groups, enabling selective ether formation.
Formation of the Aniline Group
The amino group at position 4 is usually introduced by reduction of a nitro precursor.
- The nitro group can be introduced by nitration of the methoxyethoxy-substituted difluorobenzene using mixed acid (HNO3/H2SO4) under controlled low temperatures (0–5°C) to avoid over-nitration and side reactions.
- Reduction of the nitro group to aniline is performed using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon) or chemical reductants such as hydrazine or tin(II) chloride under mild conditions to preserve the ether substituent and fluorine atoms.
| Step | Reagents/Conditions | Yield Range (%) | Notes/Monitoring Methods |
|---|---|---|---|
| Fluorination | 3,5-Difluorochlorobenzene + NH3, catalyst, heat | 60–75 | GC-MS, 19F NMR |
| Nucleophilic Substitution (Methoxyethoxy installation) | Sodium 2-methoxyethoxide, DMF, 80°C, 12–24 h | 70–85 | TLC, HPLC |
| Nitration | HNO3/H2SO4, 0–5°C, controlled addition | 60–75 | HPLC, IR |
| Nitro Reduction | H2/Pd-C or hydrazine/activated carbon, room temp to 50°C | 80–95 | NMR, UV-Vis |
- Fluorination and substitution steps require precise temperature control and stoichiometry to avoid poly-substitution or dehalogenation side reactions.
- Solvent choice impacts substitution efficiency; DMF and dioxane are preferred for their polarity and ability to dissolve both reactants and bases.
- Reduction conditions must be mild enough to prevent cleavage of the ether linkage and loss of fluorine substituents; hydrazine reduction with activated carbon catalysis has shown high selectivity and purity (>98.5%).
- Industrial-scale processes benefit from continuous flow reactors for better heat and mass transfer, improving yield consistency and reducing reaction times.
The preparation of 3,5-Difluoro-4-(2-methoxyethoxy)aniline involves a multi-step synthetic sequence combining selective fluorination, nucleophilic substitution to install the methoxyethoxy group, nitration, and reduction to the aniline. Optimized reaction conditions, including temperature control, choice of solvents, and reduction methods, are critical to achieving high yields and purity. The described methods are supported by patent literature and peer-reviewed research, ensuring industrial feasibility and reproducibility.
- Patent CN103819349A: Preparation of difluoromethoxy anilines by reduction of nitro precursors under hydrazine catalysis.
- Patent US5965775A: Methods for preparing 3,5-difluoroaniline via fluorination and reduction steps.
- Patent WO2018207120A1: Nitration and reduction procedures for fluorinated methoxy-substituted anilines.
- BenchChem preparation summary and synthetic optimization data for 3,5-difluoro-2-methoxy-4-nitroaniline, closely related to the target compound.
Q & A
Q. What are the established synthetic routes for 3,5-difluoro-4-(2-methoxyethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving halogenation, boronation, and cross-coupling reactions. For example, iodination of precursor anilines using N-iodosuccinimide (NIS) in acetic acid (e.g., 93% yield in Reference Example 15) is critical for introducing reactive sites for Suzuki-Miyaura couplings . Key reagents include palladium catalysts (e.g., Pd(OAc)₂), ligands like dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine, and boronate esters. Reaction optimization under nitrogen at 110°C for 4 hours is typical, with purification via C18 reverse-phase or silica gel chromatography . Lower yields (e.g., 14% in ) highlight the need for precise stoichiometry and inert conditions.
Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and HPLC are standard for purity assessment and structural confirmation. For example, LCMS m/z values (e.g., 362 [M+H]⁺ in Reference Example 15) and HPLC retention times (e.g., 1.21 minutes under SMD-TFA05 conditions) provide reproducible benchmarks . Reverse-phase chromatography using acetonitrile/water gradients aids in isolating polar intermediates, while silica gel with ethyl acetate/hexane mixtures resolves non-polar derivatives .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, methoxyethoxy) influence the reactivity of aniline derivatives in cross-coupling reactions?
- Methodological Answer : The methoxyethoxy group enhances solubility in polar solvents (e.g., dioxane, ethanol), facilitating homogeneous reaction conditions, while fluorine and trifluoromethyl groups increase electrophilicity at the aromatic ring, accelerating oxidative addition with palladium catalysts . However, steric hindrance from bulky substituents can reduce coupling efficiency, as seen in lower yields when using tetrasubstituted boronate esters (). Computational studies (not in evidence) are recommended to quantify electronic effects.
Q. What strategies mitigate contradictions in yield variability during scale-up of this compound synthesis?
- Methodological Answer : Yield discrepancies (e.g., 14% vs. 98% in vs. 3) arise from differences in catalyst loading, solvent purity, and workup procedures. For reproducibility:
Q. How can the environmental fate of this compound be modeled in soil systems?
- Methodological Answer : ’s numerical model for aniline migration in vertical soil layers can be adapted. Key parameters include:
- Pumping speed : Affects advection rates and interphase partitioning (e.g., soil-water vs. soil-air).
- Soil composition : Organic content and pH influence adsorption coefficients (Kd).
- Degradation pathways : Fluorine substituents may reduce microbial degradation rates compared to unsubstituted anilines. Validate models using LCMS-based soil extraction and mass balance studies .
Data-Driven Research Challenges
Q. How can substituent positioning on the aniline ring be optimized for target biological activity without compromising synthetic feasibility?
Q. What mechanistic insights explain the role of palladium ligands in Suzuki-Miyaura couplings of fluorinated anilines?
- Methodological Answer : Bulky, electron-rich ligands (e.g., triisopropylbiphenylphosphine in ) stabilize Pd(0) intermediates, accelerating transmetallation with boronate esters. Contrast this with 1,1’-bis(diphenylphosphino)ferrocene dichloropalladium in , which may favor aryl-iodide activation over boronate transfer. In situ XAS or NMR studies (not in evidence) could elucidate ligand effects on catalytic cycles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
